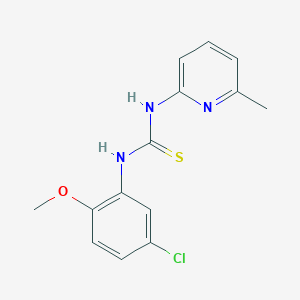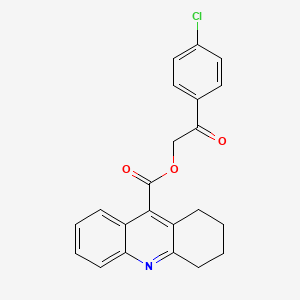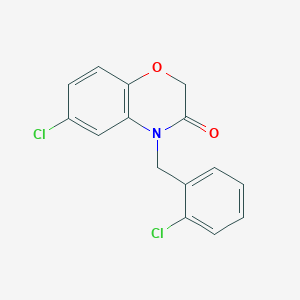![molecular formula C16H16F3N5O3 B4650091 (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B4650091.png)
(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
Overview
Description
(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a nitro group and a piperazine ring attached to a benzyl group with a trifluoromethyl substituent. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperazine derivative. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group. The piperazine derivative can be prepared by reacting piperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The final step involves coupling the pyrazole and piperazine derivatives using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas over a palladium catalyst.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a potential drug candidate for the treatment of diseases such as cancer or infectious diseases.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is not well understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the trifluoromethyl group may play a role in the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Trifluoromethylbenzylamine: A benzylamine derivative with a trifluoromethyl group.
Uniqueness
(4-NITRO-1H-PYRAZOL-3-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is unique due to its combination of a pyrazole ring, a nitro group, and a trifluoromethyl-substituted benzyl piperazine moiety. This unique structure may confer specific properties, such as increased binding affinity or selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(4-nitro-1H-pyrazol-5-yl)-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O3/c17-16(18,19)12-3-1-2-11(8-12)10-22-4-6-23(7-5-22)15(25)14-13(24(26)27)9-20-21-14/h1-3,8-9H,4-7,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCZZIWFQHCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=NN3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4650011.png)
![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4650029.png)



![2-chloro-N-cyclohexyl-5-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B4650054.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4650056.png)

![1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4650073.png)
![methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B4650081.png)
![6-({[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4650096.png)
![(5E)-1-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4650102.png)
![4-{4-[(2,5-DIMETHYL-5-{[4-(MORPHOLIN-4-YL)BUT-2-YN-1-YL]OXY}-1,3-DIOXAN-2-YL)OXY]BUT-2-YN-1-YL}MORPHOLINE](/img/structure/B4650104.png)
